1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester
Overview
Description
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a carboxylic acid group at the second position, a methyl group at the fourth position, a phenyl group at the third position, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester can be synthesized through various methods. One common approach involves the condensation of 4-methyl-3-phenylpyrrole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction typically occurs under reflux conditions to facilitate esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or acidic ion-exchange resins can be employed to promote the esterification reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other substituents onto the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester
Comparison: 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester (CAS No. 124901-12-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol, is part of a class of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation in Listeria monocytogenes, significantly reducing biofilm biomass and metabolic activity . This suggests that similar derivatives may exhibit comparable effects against other pathogens.
Antitubercular Activity
A related study on pyrrole-2-carboxamides indicated strong antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring could enhance its efficacy against tuberculosis, with some compounds demonstrating a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL . This finding underscores the potential of pyrrole derivatives in addressing antibiotic resistance.
Cytotoxicity and Safety Profile
In evaluating the cytotoxicity of these compounds, it was found that many exhibited low toxicity profiles (IC50 > 64 μg/mL), which is critical for their development as therapeutic agents . The safety profile is essential for further pharmacological evaluations and potential clinical applications.
Table 1: Summary of Biological Activities
Activity | Compound | MIC (μg/mL) | IC50 (μg/mL) | Remarks |
---|---|---|---|---|
Antimicrobial | Pyrrole-2-carboxylic acid | <0.016 | >64 | Effective against L. monocytogenes |
Antitubercular | Pyrrole-2-carboxamide derivatives | <0.016 | Not specified | Active against drug-resistant M. tuberculosis |
Cytotoxicity | Various pyrrole derivatives | Varies | >64 | Low cytotoxicity observed |
The mechanism by which 1H-Pyrrole-2-carboxylic acid derivatives exert their biological effects often involves interaction with specific biological targets. For example, in antitubercular studies, the compounds were found to inhibit mycolic acid biosynthesis by targeting the MmpL3 protein in M. tuberculosis . This highlights the importance of understanding molecular interactions for optimizing drug design.
Properties
IUPAC Name |
ethyl 4-methyl-3-phenyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(10(2)9-15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBOCLDHYGJYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443772 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124901-12-8 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-methyl-3-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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